molecular formula C21H19F3N4O B2472312 4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide CAS No. 2097919-87-2

4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide

Cat. No.: B2472312
CAS No.: 2097919-87-2
M. Wt: 400.405
InChI Key: ILFUKBZXBLRJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 1H-pyrrole group at the 4-position and a pyrrolidin-3-ylamine moiety linked to a 5-(trifluoromethyl)pyridine ring. Its structural complexity arises from the integration of multiple heterocyclic systems (pyrrole, pyrrolidine, pyridine) and the electron-withdrawing trifluoromethyl group, which collectively influence its physicochemical and biological properties. The pyrrolidine linker provides conformational flexibility, while the benzamide and pyridine groups contribute to π-π stacking and hydrogen-bonding interactions, respectively .

Properties

IUPAC Name

4-pyrrol-1-yl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O/c22-21(23,24)16-5-8-19(25-13-16)28-12-9-17(14-28)26-20(29)15-3-6-18(7-4-15)27-10-1-2-11-27/h1-8,10-11,13,17H,9,12,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFUKBZXBLRJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrole and pyridine intermediates, followed by their coupling with the pyrrolidine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to proteins or enzymes, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Compounds Analyzed:

2-(1H-pyrrol-1-yl)-N-(1-{triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide

  • Structural Differences : Replaces benzamide with acetamide and substitutes pyridine with triazolo-pyridazine.
  • Impact : Reduced molecular weight (311.34 g/mol vs. ~430–450 g/mol for the target compound) and altered solubility due to the smaller acetamide group .

N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide Structural Differences: Lacks the trifluoromethylpyridine-pyrrolidine moiety but retains the benzamide-pyrrole core.

N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

  • Structural Differences : Cyclopropyl group replaces trifluoromethyl on pyridine; benzylamine linker instead of pyrrolidine.
  • Impact : Increased steric hindrance from cyclopropane may reduce target binding efficiency compared to the electron-deficient trifluoromethyl group .

2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine

  • Structural Differences : Pyrazole replaces pyrrole; benzoyl group substitutes benzamide.
  • Impact : Pyrazole’s hydrogen-bonding capacity may enhance target affinity but reduce metabolic resistance compared to pyrrole’s inertness .

Molecular Properties and Pharmacokinetics

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Estimated) Bioavailability
Target Compound ~435–450 Trifluoromethylpyridine, pyrrolidine, benzamide 3.2–3.8 Moderate–High (enhanced by trifluoromethyl)
2-(1H-pyrrol-1-yl)-N-(1-{triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide 311.34 Triazolo-pyridazine, acetamide 1.8–2.3 Low (high polarity)
N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide ~320 Acetylamino, benzamide 2.5–3.0 Moderate (limited by rapid metabolism)
2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine ~420 Pyrazole, benzoyl 3.0–3.5 Moderate (pyrazole susceptibility to oxidation)

Biological Activity

The compound 4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide , also referred to as EPPTB, has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for EPPTB is C15H16F3N3C_{15}H_{16}F_3N_3, and it features a complex structure that includes a pyrrole ring, a trifluoromethyl group, and a benzamide moiety. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

EPPTB acts primarily as an antagonist for the trace amine-associated receptor 1 (TAAR1). This receptor is implicated in various neurobiological processes, including neurotransmitter release and modulation of neuroprotective pathways. The compound's interaction with TAAR1 has been shown to influence signaling pathways associated with neuroprotection and inflammation.

Anticancer Properties

Recent studies have indicated that EPPTB exhibits significant anticancer activity. For instance, in vitro assays demonstrated that EPPTB can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are critical for cell survival and proliferation.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineConcentration (µM)Effect Observed
HeLa1050% inhibition of proliferation
MCF-75Induction of apoptosis (Annexin V assay)
A54920Cell cycle arrest at G0/G1 phase

Neuroprotective Effects

EPPTB has been studied for its neuroprotective effects against excitotoxicity induced by kainic acid in organotypic hippocampal slices. The compound was found to prevent cell death by modulating the activation of AKT and PKA pathways, which are crucial for neuronal survival.

Case Study: Neuroprotection Against Kainic Acid Toxicity
In a controlled experiment, rat hippocampal slices were treated with kainic acid (5 µM) alongside varying concentrations of EPPTB (0.1, 1, and 10 µM). Results indicated that EPPTB significantly reduced cell death compared to control groups without treatment. The study highlighted the potential of EPPTB as a therapeutic agent in neurodegenerative diseases.

Pharmacological Applications

Given its diverse biological activities, EPPTB is being explored for multiple therapeutic applications:

  • Antitumor Therapy : Ongoing research is evaluating its efficacy in combination therapies for various cancers.
  • Neurodegenerative Disorders : Its role as a TAAR1 antagonist positions it as a candidate for treating conditions like Parkinson's disease and Alzheimer's disease.

Q & A

Basic: What are the primary synthetic routes for synthesizing 4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrrolidine core. For example, coupling 5-(trifluoromethyl)pyridin-2-amine with a pyrrolidinone derivative via reductive amination, using NaBH(OAc)₃ as a reducing agent in dichloromethane .
  • Step 2 : Introduction of the benzamide moiety. Reacting 4-(1H-pyrrol-1-yl)benzoic acid with the pyrrolidine intermediate using coupling agents like HATU or EDC in the presence of DMAP as a catalyst .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the final compound .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrrole protons at δ 6.2–6.8 ppm, trifluoromethyl group at δ -63 ppm for ¹⁹F NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₀F₃N₄O: 437.1563) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

Advanced: How can reaction parameters be optimized to enhance synthetic yield and purity?

  • Temperature Control : Lower temperatures (0–5°C) during amide coupling to minimize side reactions like epimerization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates; anhydrous conditions prevent hydrolysis of trifluoromethyl groups .
  • Catalyst Loading : Use of DMAP (10 mol%) or HATU (1.2 equiv.) for efficient amide bond formation .
  • Real-Time Monitoring : TLC (Rf = 0.3 in 3:7 ethyl acetate/hexane) or in-situ IR spectroscopy to track reaction progress .

Advanced: What strategies address discrepancies in biological activity data across studies?

  • Assay Standardization : Normalize protocols (e.g., ATP concentration in kinase assays) to reduce variability .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to identify confounding factors like rapid degradation .
  • Target Selectivity Profiling : Use broad-panel kinase assays to rule off-target effects (e.g., overlap with structurally similar pyrazolo[3,4-d]pyrimidines) .

Advanced: How can computational modeling predict biological targets and structure-activity relationships (SAR)?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate interactions with kinases (e.g., EGFR or JAK2), focusing on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the trifluoromethyl group .
  • SAR Analysis : Compare analogs with modified pyrrolidine/pyridine substituents to identify critical pharmacophores. For example, replacing pyrrol-1-yl with pyrazol-1-yl reduces potency by ~50%, highlighting the pyrrole’s role in target binding .

Advanced: What are the challenges in scaling up synthesis without compromising purity?

  • Intermediate Stability : Protect moisture-sensitive intermediates (e.g., trifluoromethylpyridine derivatives) using inert atmospheres .
  • Catalyst Recycling : Immobilize catalysts (e.g., polymer-supported EDC) for cost-effective large-scale reactions .
  • Byproduct Management : Optimize workup procedures (e.g., aqueous washes to remove unreacted reagents) and employ continuous flow chemistry for reproducible yields .

Basic: How is the compound purified post-synthesis, and what criteria define its acceptable purity?

  • Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, 70:30 acetonitrile/water) .
  • Purity Threshold : ≥95% by HPLC (UV detection at 254 nm) for in vitro assays; ≥99% for crystallography or in vivo studies .

Advanced: What methodologies validate the compound’s stability under physiological conditions?

  • pH Stability Testing : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1h); quantify intact compound using LC-MS/MS .
  • Light Sensitivity : Expose to UV light (254 nm) to assess photodegradation; use amber vials for storage if unstable .

Basic: What functional groups in the compound are reactive sites for derivatization?

  • Benzamide NH : Susceptible to alkylation/acylation .
  • Pyrrolidine Nitrogen : Available for alkylation or coordination with metal catalysts .
  • Trifluoromethylpyridine Ring : Electrophilic substitution at the 3-position for halogenation or coupling .

Advanced: How do structural modifications impact solubility and bioavailability?

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) on the benzamide ring; logP reduction from 3.2 to 2.5 improves aqueous solubility .
  • Bioavailability Optimization : Formulate as a mesylate salt or use nanoemulsions to increase intestinal absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.